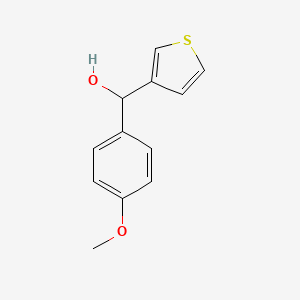

4-Methoxyphenyl-(3-thienyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZGOXGIPIDPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl and Heteroaryl Substituted Methanols in Synthetic Chemistry

Aryl- and heteroaryl-substituted methanols are crucial building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. icsr.in These compounds are foundational to the synthesis of numerous drug molecules. icsr.in For instance, phenyl(pyridin-2-yl)methanol (B192787) is recognized as an anticonvulsant, and (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) is an intermediate in the production of antihistamines like carbinoxamine (B1668352) and doxylamine. icsr.in

The versatility of these methanol (B129727) derivatives stems from the reactivity of the hydroxyl group and the potential for functionalization of the aromatic and heteroaromatic rings. The C(aryl)-C(OH) bond in aryl alcohols can be activated for various transformations, including the formation of thioethers, arenes, and arylated benzoxazoles, highlighting their utility in creating diverse molecular architectures. nih.gov Research in this area is focused on developing efficient and environmentally friendly synthetic methods, often employing transition-metal catalysis to achieve desired transformations. researchgate.netresearchgate.net

Role of Thiophene Moieties in Advanced Organic Materials and Bioactive Scaffolds

The thiophene (B33073) ring, a sulfur-containing heterocycle, is a privileged scaffold in both materials science and medicinal chemistry. nih.govrsc.org Its structural and electronic properties make it a valuable component in the design of advanced organic materials and bioactive compounds.

In Organic Materials: Thiophene's electron-rich nature contributes to the electronic properties of conjugated polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfur atom can also participate in non-covalent interactions, influencing the self-assembly and packing of molecules in the solid state.

In Bioactive Scaffolds: The thiophene moiety is present in a significant number of FDA-approved drugs, demonstrating its importance in medicinal chemistry. nih.govrsc.org It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. cognizancejournal.com The sulfur atom in the thiophene ring can engage in hydrogen bonding and other interactions with biological targets, enhancing the binding affinity of a drug candidate. nih.govresearchgate.net Thiophene derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. cognizancejournal.comnih.gov

Influence of Methoxy Substituted Phenyl Rings on Molecular Properties and Reactivity

The methoxy (B1213986) group (-OCH3) is a common substituent on phenyl rings in both natural products and synthetic molecules, where it significantly influences the molecule's properties and reactivity. ontosight.aiwikipedia.org

In the context of 4-methoxyphenyl-(3-thienyl)methanol, the methoxy group is at the para position. This positioning enhances the electron-donating resonance effect, which can influence the reactivity of the phenyl ring and the properties of the molecule as a whole. wikipedia.org The methoxy group can also impact a molecule's solubility, lipophilicity, and ability to interact with biological targets. ontosight.ai While it can increase lipophilicity, which may affect membrane transport, it can also participate in hydrogen bonding and other interactions that are crucial for ligand-target binding. ontosight.aiontosight.ai

Theoretical and Computational Investigations on 4 Methoxyphenyl 3 Thienyl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms and the electronic properties of molecules. For a molecule like 4-Methoxyphenyl-(3-thienyl)methanol, these calculations would provide crucial insights into its conformational preferences, bond lengths, bond angles, and the distribution of electron density.

Density Functional Theory (DFT) Studies on Optimized Geometries

DFT calculations would be employed to find the lowest energy conformation (the optimized geometry) of this compound. This involves systematically adjusting the positions of the atoms until a stable structure on the potential energy surface is located. For this molecule, key structural parameters of interest would be the dihedral angles between the phenyl and thienyl rings, as well as the orientation of the methoxy (B1213986) and methanol (B129727) groups.

Based on studies of related molecules like anisole (B1667542) and thiophene (B33073) derivatives, it is expected that the geometry will be influenced by a balance of steric and electronic effects. researchgate.netacs.org The methoxy group on the phenyl ring is known to influence the ring's electronic properties through resonance and inductive effects. rsc.org The rotational barrier of the methoxy group in anisole has been a subject of both experimental and theoretical studies, with the planar conformer generally being the most stable. researchgate.net The final optimized geometry of this compound would likely feature a non-planar arrangement of the two aromatic rings to minimize steric hindrance.

Table 1: Estimated Optimized Geometrical Parameters for this compound

| Parameter | Estimated Value |

| C-C (phenyl ring) | ~1.39 - 1.40 Å |

| C-O (methoxy) | ~1.36 Å |

| C-H (aromatic) | ~1.08 Å |

| C-S (thienyl ring) | ~1.71 - 1.73 Å |

| C-C (thienyl ring) | ~1.37 - 1.42 Å |

| C-C (methanol bridge) | ~1.51 Å |

| C-O (methanol) | ~1.43 Å |

| O-H (methanol) | ~0.96 Å |

| Dihedral Angle (Phenyl-Thienyl) | ~30° - 50° |

Disclaimer: These values are estimations based on data from anisole and thiophene derivatives and have not been computationally verified for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. youtube.comyoutube.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) and 3-thienyl rings, which can act as electron donors. The LUMO, on the other hand, would likely be distributed over the aromatic systems. The presence of the electron-donating methoxy group on the phenyl ring would be expected to raise the energy of the HOMO compared to unsubstituted benzene (B151609), while the sulfur atom in the thiophene ring also contributes to the electronic landscape. nih.govsapub.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Estimated Frontier Molecular Orbital Energies for this compound

| Parameter | Estimated Energy (eV) |

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

Disclaimer: These values are estimations based on data from anisole and thiophene derivatives and have not been computationally verified for this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signatures.

Vibrational Spectroscopy Simulations (Infrared and Raman)

Simulated Infrared (IR) and Raman spectra can be calculated from the optimized geometry using DFT. nih.govcardiff.ac.ukyoutube.com These simulations predict the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the simulated spectra with experimental data, a detailed assignment of the observed vibrational bands can be made.

For this compound, characteristic vibrational modes would include:

O-H stretch of the methanol group, expected around 3300-3600 cm⁻¹.

C-H stretches of the aromatic rings and the methoxy group, typically in the 2800-3100 cm⁻¹ region.

C=C stretches of the phenyl and thienyl rings, appearing in the 1400-1600 cm⁻¹ range.

C-O stretches of the methoxy and methanol groups, expected between 1000 and 1300 cm⁻¹. bartleby.com

Thiophene ring vibrations , including C-S stretching modes, would also be present.

Table 3: Estimated Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) |

| O-H Stretch (Methanol) | 3300 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| Asymmetric C-O-C Stretch (Ether) | ~1250 |

| Symmetric C-O-C Stretch (Ether) | ~1040 |

| C-S Stretch (Thiophene) | 600 - 800 |

Disclaimer: These are general estimations and have not been computationally verified for the specific molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govliverpool.ac.uk These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming molecular structures.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl and thienyl rings, the methanol proton, the methoxy protons, and the benzylic proton. The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom, with the chemical shifts influenced by the attached functional groups and their positions. For instance, the carbon attached to the oxygen of the methoxy group is expected to be significantly deshielded. purdue.eduucf.edustenutz.eu

Table 4: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 6.8 - 7.3 | 114 - 159 |

| Thienyl Protons | 7.0 - 7.4 | 120 - 140 |

| Methanol OH | Variable (2.0 - 5.0) | - |

| Methanol CH | ~5.8 | ~70 |

| Methoxy H | ~3.8 | ~55 |

Disclaimer: These are estimations based on data from anisole and thiophene derivatives and have not been computationally verified for this compound. Chemical shifts are dependent on the solvent used.

Electronic Absorption (UV-Vis) Characteristics and Excited State Properties

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra and investigating the nature of electronic transitions. researchgate.net The calculations provide information on the absorption wavelengths (λ_max), oscillator strengths (f), and the molecular orbitals involved in the electronic excitations.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the phenyl and thienyl aromatic systems. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. photochemcad.comresearchgate.netaatbio.com The conjugation between the two aromatic rings, though likely hindered sterically, could also influence the position and intensity of the absorption maxima.

Table 5: Estimated UV-Vis Absorption Characteristics for this compound

| Transition | Estimated λ_max (nm) | Description |

| π → π | ~270 - 280 | Phenyl ring primary band |

| π → π | ~220 - 230 | Phenyl ring secondary band |

| π → π* | ~230 - 240 | Thienyl ring absorption |

Disclaimer: These values are estimations based on data from anisole and thiophene derivatives and have not been computationally verified for this compound. The solvent can significantly affect the absorption wavelengths.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) analysis for this compound would be instrumental in predicting its reactive behavior. This analysis visually maps the electron density of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Typically, the oxygen atom of the methoxy group and the hydroxyl group, as well as the sulfur atom in the thienyl ring, would be expected to be regions of high electron density, indicated by red or yellow colors on an MEP map. These areas would be susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would represent electron-deficient regions (blue color), making them sites for nucleophilic attack. The precise charge distribution would require quantum chemical calculations, which would quantify the partial charges on each atom.

Evaluation of Non-Linear Optical (NLO) Properties

The investigation of Non-Linear Optical (NLO) properties of organic molecules is a significant area of materials science research. Molecules with large NLO responses have potential applications in technologies like optical switching and frequency conversion.

For this compound, an evaluation of its NLO properties would involve calculating its hyperpolarizability. The presence of a donor group (methoxy), a π-conjugated system (phenyl and thienyl rings), and a hydroxyl group suggests that the molecule could exhibit NLO behavior. Computational methods could predict the magnitude of this effect, guiding the synthesis of new materials.

Reaction Pathway and Transition State Analysis for Key Transformations

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. For this compound, a reaction pathway analysis could elucidate the energy profiles of key transformations, such as its synthesis or subsequent reactions.

For instance, the reduction of a corresponding ketone to form the methanol could be modeled. This would involve identifying the transition state structure and calculating the activation energy, providing insights into the reaction kinetics. Such analyses are crucial for optimizing reaction conditions and improving yields.

Molecular Docking and Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

A molecular docking study would involve placing the molecule into the binding site of a macromolecule and calculating the binding affinity. The analysis would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for the rational design of new therapeutic agents. While studies on similar compounds, like di(3-thienyl)methanol, have shown potential biological activity, specific docking studies for this compound are not currently available. nih.gov

Potential Research Applications and Advanced Materials Science Paradigms

Role in the Development of Advanced Functional Materials

The distinct electronic and structural characteristics of 4-Methoxyphenyl-(3-thienyl)methanol make it a promising candidate for the synthesis of advanced functional materials with tailored properties.

Precursors for Optoelectronic Polymers and Copolymers (e.g., Polythiophenes)

The thienyl moiety in this compound serves as a fundamental building block for the synthesis of polythiophenes, a class of conducting polymers with significant applications in optoelectronics. The presence of the hydroxyl group allows for facile chemical modification and polymerization through various coupling reactions. The methoxyphenyl group can influence the electronic properties, solubility, and morphology of the resulting polymers. Researchers are exploring how the incorporation of this specific monomer can lead to polythiophenes with enhanced charge transport characteristics, improved processability, and tunable optical properties for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs).

Components in Supramolecular Assemblies and Networks

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the aromatic rings), makes it a valuable component for the construction of supramolecular assemblies. These ordered structures, formed through self-assembly processes, can exhibit emergent properties not present in the individual molecules. The interplay between the electron-rich methoxyphenyl and thienyl rings can be exploited to direct the formation of specific architectures, such as liquid crystals, gels, and crystalline networks, with potential applications in sensing, catalysis, and materials with responsive behavior.

Scaffold for the Design of Molecular Probes and Chemical Tools

The inherent fluorescence of the thienyl-phenyl scaffold, coupled with the reactive methanol (B129727) handle, positions this compound as a valuable starting point for the design of molecular probes. By attaching specific recognition elements to the hydroxyl group, scientists can create tools for detecting and imaging various analytes, including metal ions, anions, and biologically relevant molecules. The methoxy (B1213986) group can be used to fine-tune the photophysical properties of the probe, such as its emission wavelength and quantum yield, to suit specific imaging applications in cellular biology and diagnostics.

Intermediates in the Synthesis of Complex Organic Architectures

Beyond its direct applications, this compound serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. The hydroxyl group can be readily converted into a variety of other functional groups, providing a strategic entry point for the construction of intricate molecular frameworks. This versatility allows chemists to incorporate the methoxyphenyl-thienyl motif into larger, more elaborate structures with potential applications in areas ranging from materials science to the synthesis of natural product analogs.

Exploration in Medicinal Chemistry as a Privileged Structure Component

In the realm of medicinal chemistry, the this compound framework is considered a "privileged structure." This term refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of new drug candidates. The exploration of this compound and its derivatives focuses on understanding the structural requirements for biological activity, without delving into clinical efficacy or safety profiles.

Emerging Research Directions and Future Perspectives for 4 Methoxyphenyl 3 Thienyl Methanol

Sustainable Synthesis Routes and Green Chemistry Considerations

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign processes. For 4-Methoxyphenyl-(3-thienyl)methanol, this involves a shift away from classical synthetic methods towards greener alternatives that align with the 12 Principles of Green Chemistry. nih.govmit.edu Key areas of focus include maximizing atom economy, utilizing safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. mit.edu

Traditional synthesis of similar aryl-thienyl methanols often relies on Grignard reactions, which typically use volatile and hazardous solvents like diethyl ether or tetrahydrofuran (B95107). Green chemistry approaches seek to replace these with more benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids. nih.gov Furthermore, the principles of green chemistry advocate for minimizing derivatization steps, which reduces waste and resource consumption. nih.gov Biocatalysis, using enzymes to perform chemical transformations, presents a highly selective and efficient platform for producing such compounds under mild conditions, minimizing hazardous reagents and waste. nih.gov

Modern extraction and purification techniques are also being re-evaluated through a green lens. Optimized procedures using modern technologies can significantly decrease the amount of solvent used and waste generated. researchgate.net

Table 1: Comparison of Synthetic Approaches for Aryl-Thienyl Methanols

| Feature | Traditional Synthesis (e.g., Grignard) | Green Chemistry Approach |

| Solvents | Volatile organic compounds (VOCs) like ether, THF | Water, supercritical CO2, ionic liquids, biodegradable solvents nih.govepa.gov |

| Reagents | Stoichiometric organometallic reagents | Catalytic systems (e.g., biocatalysts, metal catalysts) nih.gov |

| Energy Use | Often requires heating or cooling | Reactions designed for ambient temperature and pressure mit.edu |

| Derivatives | May require protecting groups, adding steps | Aims to avoid unnecessary derivatization nih.gov |

| Waste | Generates significant solvent and reagent waste | Designed to prevent waste, upcycle byproducts youtube.com |

Integration into Advanced Catalytic Systems

The molecular architecture of this compound, with its hydroxyl functional group and electron-rich aromatic rings, makes it a prime candidate for use in advanced catalytic systems. The hydroxyl group can act as a coordinating site for metal centers, while the thienyl and methoxyphenyl moieties can be tailored to modulate the electronic properties and steric environment of a catalyst.

Research into related compounds demonstrates this potential. For instance, derivatives of propargylic alcohols containing thienyl groups have been successfully used in cooperative Boron/Copper catalyzed reactions. acs.org Similarly, other substituted methoxyphenyl methanols are employed as reagents in catalytic organocopper chemistry. cymitquimica.com This suggests that this compound could serve as a precursor or ligand in the development of novel catalysts for a range of organic transformations, including cross-coupling, asymmetric synthesis, and polymerization reactions.

Future applications could see this compound or its derivatives integrated into functionalized nanomaterials or metal-organic frameworks (MOFs), creating heterogeneous catalysts with enhanced stability, recyclability, and activity. researchgate.net

Advanced Spectroscopic Probing of Reactivity and Intermolecular Interactions

A deep understanding of a molecule's reactivity and its interactions with its environment is crucial for designing new applications. Advanced spectroscopic techniques are essential tools for probing the intricate details of this compound.

X-ray crystallography can determine the precise three-dimensional structure of the molecule in its solid state, providing invaluable information on bond lengths, angles, and crystal packing. Studies on analogous compounds like Tris(4-methoxyphenyl)methanol have used this technique to reveal how molecules arrange themselves through intermolecular forces like hydrogen bonds. researchgate.net Other analyses on related structures have detailed the role of weaker C—H⋯O and C—H⋯π interactions in forming larger supramolecular assemblies. researchgate.net

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the molecule's structure and dynamics. Advanced 2D-NMR techniques can map out connectivity and spatial relationships between atoms. Meanwhile, Fourier-transform infrared (FT-IR) spectroscopy is highly sensitive to the vibrational modes of the molecule, making it ideal for studying the hydroxyl group's involvement in hydrogen bonding. Spectroscopic methods like UV/Vis and Circular Dichroism (CD) are also employed to study the self-assembly and structure of derivatives in solution. nih.gov

High-Throughput Screening of Derivatives for Novel Chemical and Material Functionalities

High-Throughput Screening (HTS) is a revolutionary technology in drug discovery and materials science that allows for the rapid testing of thousands or even millions of compounds. scdiscoveries.comalitheagenomics.com By creating a diverse chemical library based on the this compound scaffold, researchers can accelerate the discovery of new functionalities.

The process involves systematically modifying the core structure—for example, by altering substituents on the phenyl or thienyl rings or by converting the methanol (B129727) group into other functional groups (esters, ethers, etc.). This library of derivatives can then be screened against a multitude of biological targets to identify "hits"—compounds that show promise for further development as therapeutics. alitheagenomics.comnih.govnih.gov HTS has become a standard method in the pharmaceutical industry for this purpose. nih.gov

Beyond medicine, HTS can be applied to materials science. For instance, a library of polymers derived from this compound could be screened to identify novel materials with desirable properties, such as biocompatible adhesives for bone repair or new polymers for electronic applications. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow for Derivatives

| Step | Description | Objective |

| 1. Library Synthesis | Create a large, diverse collection of derivatives from the this compound scaffold using automated, parallel synthesis techniques. | Generate chemical diversity for screening. |

| 2. Assay Development | Design a specific, miniaturized test (e.g., cell-based, enzyme, or material property assay) suitable for automation in 96, 384, or 1536-well plates. nih.gov | Create a reliable and rapid test for the desired function. |

| 3. Automated Screening | Use robotic systems to dispense the library compounds into the assay plates and perform the experiment. youtube.com | Test thousands of compounds per day to identify active molecules ("hits"). youtube.com |

| 4. Data Analysis | Employ advanced software and machine learning algorithms to analyze the vast amount of data generated, identifying patterns and confirming hits. youtube.com | Pinpoint promising candidates for further study. |

| 5. Hit Validation | Re-test the identified hits in more complex, secondary assays to confirm their activity and specificity. alitheagenomics.com | Validate initial findings and select leads for optimization. |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry explores the chemistry "beyond the molecule," focusing on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. capes.gov.br this compound possesses all the necessary features to be a valuable building block in this field.

Hydrogen Bonding: The prominent hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, capable of directing molecules into specific arrangements like chains or dimers, as seen in related methoxyphenyl alcohols. researchgate.net

π-π Stacking: The electron-rich thienyl and methoxyphenyl rings can interact through π-π stacking, a crucial force for organizing aromatic molecules in a parallel or offset fashion.

Other Weak Interactions: Weaker forces, such as C-H···π and dipole-dipole interactions, also contribute to the stability and structure of the final assembly. researchgate.net

By harnessing these interactions, this compound and its derivatives can be designed to self-assemble into a variety of complex architectures. These may include supramolecular polymers, gels, liquid crystals, or self-assembled monolayers (SAMs) on surfaces. nih.govrsc.org The ability to control these assemblies opens up possibilities for creating "smart" materials whose properties can be tuned by external stimuli, with potential applications in sensing, drug delivery, and nanoelectronics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxyphenyl-(3-thienyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor using borane-THF in tetrahydrofuran (THF) at 0–20°C, followed by methanol quenching. For example, analogous thienyl alcohols are synthesized by reducing carboxylic acids or ketones with borane-THF, achieving yields up to 85% after purification . Alternative routes include Claisen-Schmidt condensation between acetophenone derivatives and thiophene aldehydes under basic conditions (e.g., NaOH in ethanol), with reflux and solvent choice critical for regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the methoxy, thienyl, and hydroxymethyl groups. For example, ¹H NMR peaks for analogous compounds show distinct signals: δ 3.8–4.0 ppm (methoxy group), δ 6.5–7.5 ppm (aromatic protons), and δ 1.5–2.0 ppm (hydroxymethyl protons after exchange) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of aerosols. Store in airtight containers at room temperature, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Methanol quenching of reactive intermediates requires careful gas venting due to hydrogen release .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects, concentration, or impurities. For example, thienyl proton signals vary with solvent polarity (CDCl₃ vs. DMSO-d₆). Use deuterated solvents consistently and compare with literature data for structurally similar compounds (e.g., di(3-thienyl)methanol, δ 7.2–7.4 ppm for thienyl protons) . Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What mechanistic insights explain the biological activity of this compound in anticancer studies?

- Methodological Answer : Thienyl moieties disrupt cancer cell proliferation via intercalation with DNA or inhibition of tyrosine kinases. For instance, di(3-thienyl)methanol induces apoptosis in T98G glioblastoma cells (IC₅₀ = 18 µM) by activating caspase-3 and downregulating Bcl-2. Comparative studies with HEK normal cells (IC₅₀ > 100 µM) highlight selectivity. Structure-activity relationships (SAR) suggest the methoxy group enhances membrane permeability .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution, while the thienyl group facilitates π-π stacking in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations for analogous compounds show HOMO localization on the thienyl sulfur, favoring oxidative addition with palladium catalysts. Optimize reaction conditions using Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures at 80°C .

Q. What strategies improve the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilize the hydroxymethyl group via silylation (e.g., tert-butyldimethylsilyl chloride in DMF) to prevent oxidation. Under acidic conditions, replace protic solvents (e.g., H₂O) with aprotic ones (e.g., dichloromethane) to avoid ether cleavage. Add antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% to suppress radical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.